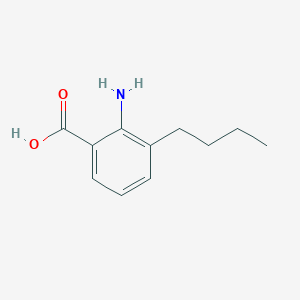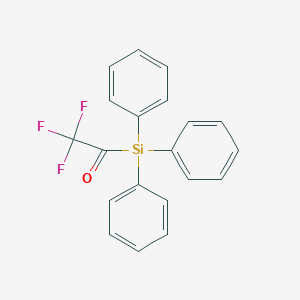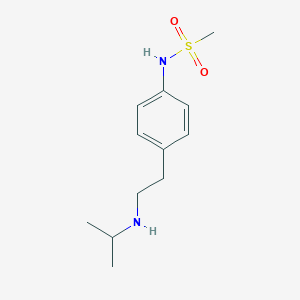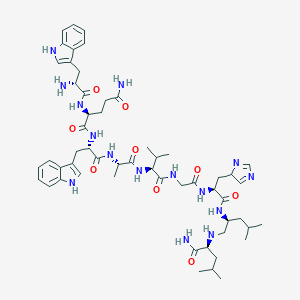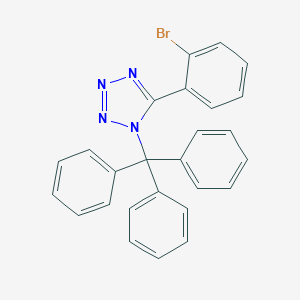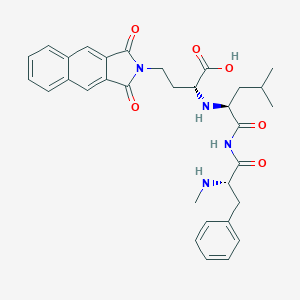
Cddbip-leu-phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. This peptide is synthesized using a variety of methods and has been used in scientific research applications to investigate its mechanism of action. In
Mécanisme D'action
The mechanism of action of Cddbip-leu-phe-NH2 is not fully understood. However, it is believed to act on the opioid receptors in the central nervous system, leading to the release of endogenous opioids and the inhibition of pain signaling pathways. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Cddbip-leu-phe-NH2 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cddbip-leu-phe-NH2 in lab experiments is its specificity for the opioid receptors, making it a useful tool for investigating the role of the opioid system in pain and inflammation. However, one limitation of using Cddbip-leu-phe-NH2 is its relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of Cddbip-leu-phe-NH2. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its mechanism of action and its effects on the immune response in more detail. Additionally, further studies are needed to determine the optimal dosing and administration of Cddbip-leu-phe-NH2 for therapeutic use.
Conclusion
In conclusion, Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. It is synthesized using solid-phase peptide synthesis methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic uses. While there are some limitations to its use in lab experiments, Cddbip-leu-phe-NH2 remains a useful tool for investigating the role of the opioid system in pain and inflammation.
Méthodes De Synthèse
Cddbip-leu-phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of Cddbip-leu-phe-NH2 involves the coupling of amino acids with a C-terminal amide group. The peptide is then cleaved from the solid support using a cleavage agent to obtain the final product.
Applications De Recherche Scientifique
Cddbip-leu-phe-NH2 has been used in scientific research applications to investigate its mechanism of action and biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
154296-67-0 |
|---|---|
Nom du produit |
Cddbip-leu-phe-NH2 |
Formule moléculaire |
C32H36N4O6 |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |
Clé InChI |
VCEJALSBINQHFE-PVHODMMVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Autres numéros CAS |
154296-67-0 |
Synonymes |
(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



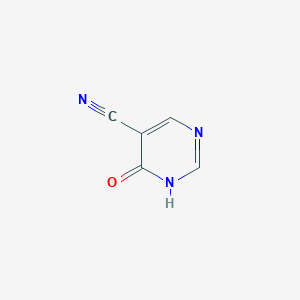
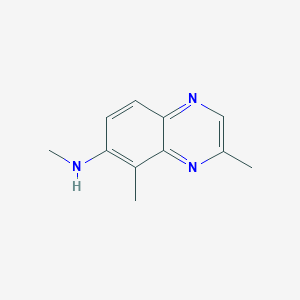
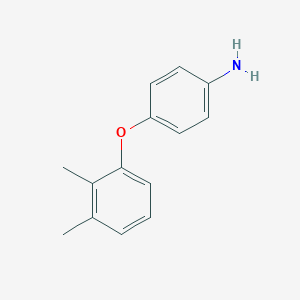
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
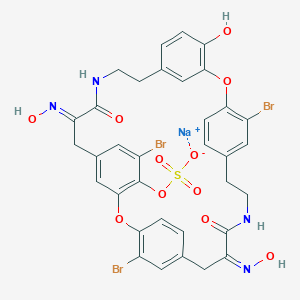
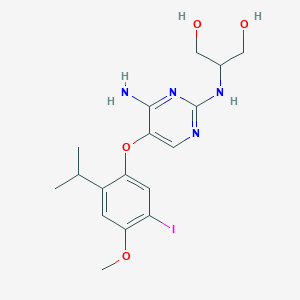
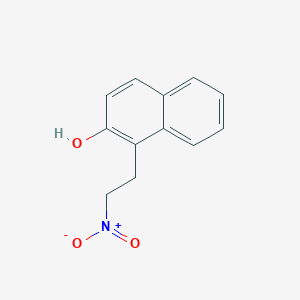
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
